An In-Depth Technical Guide to 3-(Benzyloxy)benzenesulfonyl Chloride (CAS No. 162711-45-7)
An In-Depth Technical Guide to 3-(Benzyloxy)benzenesulfonyl Chloride (CAS No. 162711-45-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzyloxy)benzenesulfonyl chloride, registered under CAS number 162711-45-7, is a versatile bifunctional organic compound. Featuring a reactive sulfonyl chloride group and a protective benzyloxy moiety, it serves as a valuable intermediate in synthetic organic chemistry. Its structure is primed for the introduction of a substituted benzenesulfonyl group into a target molecule, a common strategy in the development of pharmacologically active compounds and other functional materials. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the practical insights relevant to laboratory and process development settings.
Chemical Structure and Core Properties
The fundamental architecture of 3-(benzyloxy)benzenesulfonyl chloride combines a phenylsulfonyl chloride core with a benzyl ether at the meta-position. This arrangement dictates its reactivity and physical properties.
// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; Cl [label="Cl", fontcolor="#34A853"]; O3 [label="O", fontcolor="#EA4335"]; C7 [label="CH₂"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];
// Position the nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; S [pos="1.87,0.5!"]; O1 [pos="2.37,1.2!"]; O2 [pos="2.37,-0.2!"]; Cl [pos="2.5,0.5!"]; O3 [pos="-1.74,-0.8!"]; C7 [pos="-2.61,-0.5!"]; C8 [pos="-3.48,-0.8!"]; C9 [pos="-4.35,-0.5!"]; C10 [pos="-5.22,-0.8!"]; C11 [pos="-5.22,-1.8!"]; C12 [pos="-4.35,-2.1!"]; C13 [pos="-3.48,-1.8!"];
// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; C3 -- O3; O3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
} enddot Caption: Structure of 3-(Benzyloxy)benzenesulfonyl chloride.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 162711-45-7 | - |
| Molecular Formula | C₁₃H₁₁ClO₃S | |
| Molecular Weight | 282.74 g/mol | |
| Appearance | Expected to be a colorless to pale yellow solid or oil. | Inferred from benzenesulfonyl chloride[1] |
| Boiling Point | Predicted: 417.9 ± 28.0 °C at 760 mmHg | |
| Density | Predicted: 1.341 ± 0.06 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate) and insoluble in water, with which it reacts. | Inferred from benzenesulfonyl chloride[1] |
| SMILES | C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl |
Reactivity and Handling
The reactivity of 3-(benzyloxy)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, making the compound a versatile reagent for introducing the 3-(benzyloxy)phenylsulfonyl moiety.
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Reaction with Nucleophiles: It readily reacts with primary and secondary amines to form stable sulfonamides. Similarly, it reacts with alcohols in the presence of a base to yield sulfonate esters. These reactions are fundamental to its application in organic synthesis.
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Moisture Sensitivity: Like most sulfonyl chlorides, this compound is sensitive to moisture. It undergoes hydrolysis, particularly in the presence of heat or base, to form the corresponding 3-(benzyloxy)benzenesulfonic acid. This necessitates handling and storage under anhydrous conditions.
Safe Handling and Storage
Due to its reactive and corrosive nature, proper safety protocols are imperative when handling 3-(benzyloxy)benzenesulfonyl chloride.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C is recommended.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unreacted material should be quenched with a suitable nucleophile (e.g., a solution of a secondary amine) before disposal.
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3-(benzyloxy)benzenesulfonyl chloride can be envisioned in a two-step process starting from resorcinol. This pathway leverages standard, well-understood organic transformations.
Experimental Protocol: Synthesis of 3-(Benzyloxy)phenol
This precursor can be synthesized via a Williamson ether synthesis from resorcinol and benzyl chloride.
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Reaction Setup: To a solution of resorcinol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Addition of Reagent: Slowly add benzyl chloride (1.05 eq) to the stirred suspension.
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to yield 3-(benzyloxy)phenol.[3]
Experimental Protocol: Synthesis of 3-(Benzyloxy)benzenesulfonyl Chloride
The final product can be obtained by the chlorosulfonation of 3-(benzyloxy)phenol.
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Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet connected to a trap for HCl, cool chlorosulfonic acid (3.0 eq) to 0 °C in an ice bath.
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Addition of Starting Material: Add 3-(benzyloxy)phenol (1.0 eq) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid or separate as an oil.
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Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(benzyloxy)benzenesulfonyl chloride. Further purification can be achieved by recrystallization or column chromatography if necessary.
Predicted Spectroscopic Data
¹H NMR (Predicted)
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Aromatic Protons (Benzenesulfonyl Ring): Four protons in the range of δ 7.2-8.0 ppm, exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
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Aromatic Protons (Benzyl Ring): Five protons in the range of δ 7.3-7.5 ppm, likely appearing as a multiplet.
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Methylene Protons (-CH₂-): A singlet at approximately δ 5.1 ppm.
¹³C NMR (Predicted)
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Aromatic Carbons (Benzenesulfonyl Ring): Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the sulfonyl group will be significantly downfield.
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Aromatic Carbons (Benzyl Ring): Four signals are expected in the aromatic region (δ 127-136 ppm).
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Methylene Carbon (-CH₂-): A signal around δ 70 ppm.
Applications in Research and Development
The primary utility of 3-(benzyloxy)benzenesulfonyl chloride lies in its role as a building block for more complex molecules, particularly in the pharmaceutical industry.
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Synthesis of Sulfonamides: The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibacterial agents, diuretics, and anticonvulsants. 3-(Benzyloxy)benzenesulfonyl chloride can be used to synthesize novel sulfonamides where the 3-(benzyloxy)phenyl moiety can modulate the pharmacological properties of the final compound.
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Protecting Group Chemistry: The benzyl group can serve as a protecting group for the phenol functionality. This allows for selective reactions at the sulfonyl chloride group, with subsequent deprotection of the phenol via catalytic hydrogenation to reveal a hydroxyl group for further functionalization.
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Intermediate for Functional Materials: The reactive nature of the sulfonyl chloride allows for its incorporation into polymers or onto surfaces to modify their properties.
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// Edges start -> sulfonamide [label="Sulfonamide Formation"]; amine -> sulfonamide; sulfonamide -> drug_discovery [label="Biological Screening"]; sulfonamide -> deprotection [label="Deprotection"]; deprotection -> phenol_sulfonamide; phenol_sulfonamide -> drug_discovery [label="Further Functionalization"]; } enddot Caption: Application workflow in drug discovery.
Conclusion
3-(Benzyloxy)benzenesulfonyl chloride is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its bifunctional nature allows for the strategic introduction of the 3-(benzyloxy)phenylsulfonyl group, which can be further manipulated to generate diverse molecular architectures. While detailed experimental data for this specific compound is limited, a thorough understanding of its properties and reactivity can be achieved through the analysis of its structure and comparison with well-characterized analogous compounds. The synthetic pathways and handling procedures outlined in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.
References
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PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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ChemSrc. 3-(benzyloxy)benzene-1-sulfonyl chloride CAS 162711-45-7. [Link]
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American Elements. 3-(Benzyloxy)phenol. [Link]
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Organic Syntheses. Benzenesulfonyl chloride. [Link]
- Google Patents. High-purity benzene sulfonyl chloride synthetic method. CN105753751A.
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Wikipedia. Benzenesulfonyl chloride. [Link]
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Aaron Chemistry. Safety Data Sheet - 3-(Benzyloxy)benzenesulfonyl chloride. [Link]

